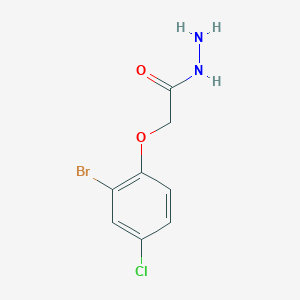

2-(2-Bromo-4-chlorophenoxy)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-chlorophenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2O2/c9-6-3-5(10)1-2-7(6)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASADLXZPDIFZGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromo-4-chlorophenoxy)acetohydrazide: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(2-bromo-4-chlorophenoxy)acetohydrazide, a halogenated phenoxyacetic acid derivative with significant potential in agrochemical and pharmaceutical research. We will delve into its chemical architecture, a detailed synthesis protocol with mechanistic insights, and an exploration of its prospective biological activities, grounded in the established properties of related chemical classes.

Molecular Structure and Physicochemical Properties

This compound is a multifaceted organic molecule featuring a di-halogenated phenyl ring ether-linked to an acetohydrazide moiety. This unique combination of functional groups is pivotal to its chemical reactivity and anticipated biological functions.

The core structure consists of a benzene ring substituted with both a bromine and a chlorine atom at positions 2 and 4, respectively. This halogenation pattern is crucial for modulating the electronic properties of the aromatic system and influencing its interaction with biological targets. The phenoxy ether linkage connects this aromatic core to an acetyl group, which is further functionalized with a hydrazide group (-NHNH2). The presence of the hydrazide functional group opens up a vast potential for derivatization and is a key contributor to the compound's bioactivity.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 443908-11-0 | [4] |

| Molecular Formula | C₈H₈BrClN₂O₂ | [4] |

| Molecular Weight | 279.52 g/mol | [4] |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, DMSO, and DMF | General knowledge of similar compounds |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process. This involves an initial Williamson ether synthesis to create an intermediate ester, followed by hydrazinolysis to yield the final product.

Step 1: Synthesis of Ethyl 2-(2-bromo-4-chlorophenoxy)acetate

The first step is a classic Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this case, 2-bromo-4-chlorophenol is reacted with ethyl bromoacetate in the presence of a base.

Diagram 1: Synthesis of Ethyl 2-(2-bromo-4-chlorophenoxy)acetate

Caption: Williamson ether synthesis of the intermediate ester.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-chlorophenol (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), and acetone as the solvent.

-

Addition of Reagents: To the stirred suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The acetone is removed from the filtrate under reduced pressure.

-

Purification: The resulting crude product is dissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 2-(2-bromo-4-chlorophenoxy)acetate. Further purification can be achieved by column chromatography if necessary.[5]

Rationale for Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to its more nucleophilic phenoxide form. It is preferred over stronger bases like sodium hydride to minimize side reactions.[6]

-

Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism of the Williamson ether synthesis.[7][8]

-

Ethyl Bromoacetate: The bromo- leaving group is highly effective in Sₙ2 reactions, leading to a good reaction rate and yield.[5]

Step 2: Hydrazinolysis of Ethyl 2-(2-bromo-4-chlorophenoxy)acetate

The second step involves the conversion of the synthesized ester to the desired acetohydrazide through reaction with hydrazine hydrate.

Diagram 2: Hydrazinolysis to form the final product

Caption: Formation of the acetohydrazide via hydrazinolysis.

Experimental Protocol:

-

Reaction Setup: Dissolve the crude ethyl 2-(2-bromo-4-chlorophenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine: Add hydrazine hydrate (80% solution, 2-3 equivalents) to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for 6-8 hours. The formation of a precipitate may be observed as the reaction progresses.

-

Work-up: After reflux, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The collected solid is washed with cold ethanol and then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure this compound.[9]

Mechanistic Insights:

Hydrazinolysis is a nucleophilic acyl substitution reaction. The highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxy group, leading to the formation of the more stable hydrazide.[9] The use of excess hydrazine hydrate drives the reaction to completion.

Spectral Properties (Predicted)

Table 2: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets in the range of 6.8-7.5 ppm).- Methylene protons (-O-CH₂-) as a singlet around 4.5-5.0 ppm.- Amine protons (-NH-NH₂) as broad singlets, with chemical shifts dependent on solvent and concentration. |

| ¹³C NMR | - Aromatic carbons in the range of 110-160 ppm.- Methylene carbon (-O-CH₂-) around 65-75 ppm.- Carbonyl carbon (-C=O) around 165-175 ppm. |

| IR (KBr) | - N-H stretching vibrations (hydrazide) in the range of 3200-3400 cm⁻¹.- C=O stretching (amide I band) around 1640-1680 cm⁻¹.- N-H bending (amide II band) around 1520-1550 cm⁻¹.- C-O-C stretching (ether) around 1200-1250 cm⁻¹.- C-Br and C-Cl stretching in the fingerprint region. |

| Mass Spec. | - A molecular ion peak corresponding to its molecular weight.- Characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |

Potential Biological Activities and Mechanism of Action

The chemical structure of this compound suggests potential applications in both agriculture and medicine.

Herbicidal Activity

As a derivative of phenoxyacetic acid, this compound is a strong candidate for herbicidal activity. Phenoxy herbicides are known to act as synthetic auxins.[12][13]

Diagram 3: Proposed Herbicidal Mechanism of Action

Caption: Proposed mechanism of herbicidal action.

Mechanism of Action:

-

Uptake and Translocation: The compound is likely absorbed by the leaves and roots of the plant and translocated to the meristematic tissues where growth occurs.

-

Auxin Mimicry: In the plant, it is hypothesized that the acetohydrazide moiety may be hydrolyzed to the corresponding phenoxyacetic acid, the active herbicidal agent. This acid mimics the natural plant hormone auxin (indole-3-acetic acid).

-

Disruption of Growth Regulation: The synthetic auxin binds to auxin receptors, leading to an uncontrolled and unsustainable level of growth signals. This disrupts the normal hormonal balance that regulates cell division, elongation, and differentiation.

-

Physiological Effects: The uncontrolled growth leads to symptoms such as twisting of stems and leaves (epinasty), and ultimately, the death of the plant due to the exhaustion of resources and disruption of vascular tissues.[12][13]

The presence of bromo and chloro substituents on the phenyl ring is known to enhance the herbicidal efficacy of phenoxyacetic acids.[12]

Antifungal Activity

The hydrazide moiety is a well-known pharmacophore in many antifungal agents.[1][2][3] Therefore, this compound and its derivatives are promising candidates for the development of novel fungicides.

Potential Mechanisms of Antifungal Action:

-

Enzyme Inhibition: Hydrazides can chelate metal ions essential for the function of fungal enzymes or directly inhibit key enzymes involved in fungal metabolism.

-

Disruption of Cell Wall Synthesis: Some antifungal agents interfere with the synthesis of chitin or other essential components of the fungal cell wall, leading to cell lysis.

-

Membrane Disruption: The lipophilic nature of the bromo-chlorophenyl group could facilitate interaction with and disruption of the fungal cell membrane.

Further research is required to elucidate the specific antifungal mechanism of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related halogenated aromatic compounds and hydrazides can be hazardous.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[14][15][16]

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a high potential for biological activity. Its structural features suggest promising applications as both a herbicide and an antifungal agent. This technical guide provides a solid foundation for researchers interested in exploring this compound further.

Future research should focus on:

-

Optimization of Synthesis: Developing a more streamlined and high-yielding synthesis protocol.

-

Comprehensive Biological Screening: Conducting extensive in vitro and in vivo studies to evaluate its herbicidal and antifungal efficacy against a wide range of species.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how modifications to the chemical structure impact its biological activity.

-

Toxicological Evaluation: Performing detailed toxicological studies to assess its safety profile for potential commercial applications.

References

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). PMC. [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. [Link]

-

A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. (2023). ACS Publications. [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Semantic Scholar. [Link]

-

4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. (2024). PMC. [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). MDPI. [Link]

-

Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025). PMC. [Link]

-

Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025). ResearchGate. [Link]

-

Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). PMC. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. [Link]

- Herbicidal phenoxy-phenoxy alkane carboxylic acid derivatives.

-

An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. (2025). ResearchGate. [Link]

-

Williamson ether synthesis. chemeurope.com. [Link]

-

SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide. PubChemLite. [Link]

-

Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing. [Link]

-

Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Williamson Ether Synthesis. (2025). J&K Scientific LLC. [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). MDPI. [Link]

-

Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide. ResearchGate. [Link]

- STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [No Source Found]

-

HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). (2024). ResearchGate. [Link]

Sources

- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 443908-11-0|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Williamson_ether_synthesis [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. cdhfinechemical.com [cdhfinechemical.com]

The Halogenated Phenoxy Scaffold: A Technical Guide to Bromo-Chloro Derivatives

Topic: Structure-Activity Relationship (SAR) of Bromo-Chloro Phenoxy Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Agrochemical Researchers, Lead Optimization Scientists

Executive Summary

The phenoxy scaffold—a phenyl ring linked to an oxygen atom—serves as a pharmacophore backbone in diverse bioactive agents, from auxinic herbicides (e.g., 2,4-D) to organophosphate insecticides (e.g., Profenofos) and antimicrobial agents. While chlorinated derivatives are ubiquitous due to cost and precursor availability, bromo-chloro hybrid derivatives represent a strategic niche in lead optimization.

This guide dissects the Structure-Activity Relationship (SAR) of these mixed-halogen systems. It moves beyond basic substitution patterns to analyze how the interplay between the high electronegativity of chlorine and the lipophilic bulk of bromine modulates bioavailability, metabolic stability, and receptor binding affinity.

Fundamental SAR Mechanics

The efficacy of bromo-chloro phenoxy derivatives is governed by three primary physicochemical vectors: Electronic Modulation , Steric Occlusion , and Lipophilicity .

Electronic Effects (Hammett Constants)

The phenoxy oxygen is an electron-donating group (EDG) via resonance (+M) but electron-withdrawing via induction (-I). Halogens on the ring modulate the electron density of the oxygen, affecting the pKa of the phenol (in precursors) or the stability of the ether bond.

-

Chlorine (

): Strong inductive withdrawal. In the ortho position, it pulls electron density, making the phenoxy oxygen less basic. -

Bromine (

): remarkably similar Hammett constant to chlorine, but with lower electronegativity (2.96 vs 3.16). The key difference is polarizability . Bromine's "softer" electron cloud allows for stronger London dispersion forces within hydrophobic binding pockets.

Steric and Lipophilic Trade-offs

This is the critical decision point for the medicinal chemist. Replacing a chlorine with a bromine alters the molecular volume and LogP significantly.

| Parameter | Chlorine (Cl) | Bromine (Br) | SAR Implication |

| Van der Waals Radius | 1.75 Å | 1.85 Å | Br introduces significant steric bulk. In ortho positions, Br can force the phenoxy ring out of planarity relative to the ether linkage, locking active conformations. |

| Hansch Constant ( | 0.71 | 0.86 | Br is more lipophilic. A Cl |

| C-X Bond Strength | ~339 kJ/mol | ~280 kJ/mol | The C-Br bond is weaker. While this suggests metabolic vulnerability, in practice, para-bromo substitutions effectively block P450 hydroxylation due to steric bulk. |

Case Study: The "Leaving Group" Hypothesis (Profenofos)

A prime example of bromo-chloro synergy is the organophosphate insecticide Profenofos (O-4-bromo-2-chlorophenyl O-ethyl S-propyl phosphorothioate).

Mechanism of Action

Profenofos inhibits Acetylcholinesterase (AChE).[1][2][3][4][5] The phenoxy group acts as the "leaving group" when the serine residue of AChE attacks the phosphorus atom.

SAR Analysis of the 4-Bromo-2-Chloro Substitution:

-

Ortho-Chlorine: The electron-withdrawing nature of the ortho-Cl lowers the pKa of the leaving phenol (4-bromo-2-chlorophenol), making it a better leaving group than an unsubstituted phenol. This accelerates the phosphorylation of AChE.

-

Para-Bromine: Why Br instead of Cl?

-

Lipophilicity: The para-Br increases the overall hydrophobicity of the molecule, aiding penetration through the insect cuticle.

-

Metabolic Stability: The bulky Br atom blocks oxidative dehalogenation or ring hydroxylation at the para position, extending the half-life of the active compound in vivo.

-

Visualization: SAR Decision Logic

The following diagram illustrates the decision tree for optimizing a phenoxy scaffold using mixed halogens.

Caption: Decision logic for halogen selection at ortho/para positions to modulate conformation and metabolic stability.

Experimental Protocol: Synthesis of 4-Bromo-2-Chlorophenoxyacetic Acid

This protocol describes the synthesis of a model bromo-chloro phenoxy derivative via Williamson Ether Synthesis.[6] This serves as a self-validating workflow for researchers synthesizing libraries of these derivatives.

Objective: Synthesize 4-bromo-2-chlorophenoxyacetic acid from 4-bromo-2-chlorophenol.

Reagents & Equipment

-

Substrate: 4-Bromo-2-chlorophenol (1.0 eq)

-

Reagent: Chloroacetic acid (1.2 eq)

-

Base: Sodium Hydroxide (NaOH), 30% aqueous solution.

-

Solvent: Water (or Water/Ethanol mix for solubility).

-

Acidification: Hydrochloric acid (HCl), 6M.

Step-by-Step Methodology

-

Phenoxide Formation (The Activation Step):

-

Dissolve 4-bromo-2-chlorophenol (2.07 g, 10 mmol) in 15 mL of water containing NaOH (0.8 g, 20 mmol).

-

Validation Check: The solution should turn clear/yellowish as the phenol deprotonates. If turbidity persists, warm slightly to 40°C.

-

Mechanism:[3][5] The base generates the nucleophilic phenoxide ion. The ortho-chloro group makes this phenol more acidic (pKa ~8.5) than unsubstituted phenol (pKa 10), facilitating easy deprotonation.

-

-

Etherification (The Coupling):

-

Add a solution of chloroacetic acid (1.13 g, 12 mmol) neutralized with solid sodium carbonate (to pH ~7-8) dropwise to the phenoxide solution.

-

Reflux the mixture at 100°C for 4–6 hours.

-

Self-Validating Endpoint: Monitor via TLC (Silica gel, Ethyl Acetate:Hexane 1:1). The starting phenol (higher Rf) should disappear. If starting material remains after 6 hours, add 0.2 eq of chloroacetic acid and continue reflux.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidification: Slowly add 6M HCl dropwise with stirring until pH reaches 1–2.

-

Observation: A white precipitate (the free acid product) should form immediately.

-

Filter the solid under vacuum and wash with cold water (3 x 10 mL) to remove inorganic salts (NaCl).

-

-

Recrystallization (Purification):

-

Recrystallize the crude solid from hot Ethanol/Water (1:1).

-

Dry in a desiccator over

.

-

Characterization Standards

To confirm the structure and purity, the isolated compound must meet these spectral criteria:

-

1H NMR (DMSO-d6):

- 4.75 ppm (s, 2H, -O-CH2 -COOH).

- 7.05 ppm (d, 1H, Ar-H ortho to ether).

- 7.45 ppm (dd, 1H, Ar-H meta to ether).

- 7.65 ppm (d, 1H, Ar-H meta to Cl).

-

Note: The absence of the phenolic -OH singlet (~10 ppm) confirms ether formation.

References

-

Profenofos Toxicity & Structure: U.S. Environmental Protection Agency. (2016).[1][7] Profenofos Human Health Risk Assessment. Retrieved from [Link]

-

Phenoxy Herbicide Mineralization: National Institutes of Health (NIH). (2012). Modeling of phenoxy acid herbicide mineralization and growth of microbial degraders. Retrieved from [Link]

-

Antimicrobial Bromophenols: National Institutes of Health (NIH). (2023).[7][8] Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Retrieved from [Link]

-

Electronic Effects of Halogens: Euro Chlor. (2023). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

Sources

- 1. www3.epa.gov [www3.epa.gov]

- 2. Profenofos (Ref: OMS 2004) [sitem.herts.ac.uk]

- 3. Profenofos | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Profenofos - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

Topic: Applications of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide in Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive resource on the synthetic utility of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide, a versatile precursor for constructing a variety of biologically relevant heterocyclic scaffolds. As a senior application scientist, the following sections are structured to provide not only procedural details but also the underlying chemical logic, empowering researchers to adapt and innovate upon these foundational methods.

The Core Building Block: Synthesis of this compound

The utility of any synthetic campaign begins with the reliable preparation of its core precursor. This compound is synthesized via a robust and scalable two-step sequence starting from the commercially available 2-bromo-4-chlorophenol. The phenoxide, generated in situ, acts as a potent nucleophile, displacing the halide from an ethyl haloacetate. The subsequent hydrazinolysis of the resulting ester is a clean and efficient conversion to the target hydrazide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(2-bromo-4-chlorophenoxy)acetate

-

To a stirred solution of 2-bromo-4-chlorophenol (0.1 mol) and anhydrous potassium carbonate (0.15 mol) in dry acetone (200 mL), add ethyl chloroacetate (0.11 mol).

-

Heat the mixture under reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for using K₂CO₃ is its role as a base to deprotonate the phenol, forming the reactive phenoxide, while being mild enough to prevent side reactions. Acetone is an ideal solvent due to its polarity and appropriate boiling point.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the acetone from the filtrate under reduced pressure to yield the crude ester. The product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound (The Precursor)

-

Dissolve the crude ethyl 2-(2-bromo-4-chlorophenoxy)acetate (0.1 mol) in absolute ethanol (250 mL).

-

Add hydrazine hydrate (99%, 0.2 mol) to the solution. The two-fold excess of hydrazine ensures the complete conversion of the ester.

-

Heat the mixture under reflux for 6-8 hours. The nucleophilic acyl substitution mechanism is driven by the superior nucleophilicity of hydrazine compared to the ethoxide leaving group.

-

Upon cooling, a white crystalline solid will precipitate. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry in vacuo to yield the pure acetohydrazide precursor. This methodology is analogous to the synthesis of similar acetohydrazides.[1][2]

Caption: Workflow for the two-step synthesis of the core precursor.

Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for a wide array of pharmacological activities.[3][4][5] The most common and reliable route from an acetohydrazide involves a two-step sequence: formation of an N-acylhydrazone (Schiff base) followed by oxidative cyclization.

Synthetic Rationale & Mechanism

The initial condensation of the terminal -NH₂ of the hydrazide with an aromatic aldehyde provides the N-acylhydrazone intermediate. This reaction is typically acid-catalyzed to activate the aldehyde carbonyl. The subsequent step involves an intramolecular cyclodehydration. Oxidizing agents like iodine, N-bromosuccinimide (NBS), or chloramine-T facilitate the removal of two hydrogen atoms, leading to the formation of the stable, aromatic 1,3,4-oxadiazole ring.[1] An alternative one-pot approach involves direct condensation with a carboxylic acid using a strong dehydrating agent like phosphorus oxychloride (POCl₃), which converts the acid to a more reactive species in situ.[6]

Caption: General pathway for the synthesis of 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2-((2-Bromo-4-chlorophenoxy)methyl)-5-aryl-1,3,4-oxadiazoles

-

N-Acylhydrazone Formation: In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL). Add a substituted aromatic aldehyde (10 mmol) and 2-3 drops of glacial acetic acid. Reflux the mixture for 2-4 hours. The formation of the hydrazone is often indicated by the precipitation of a solid. Cool the mixture, filter the precipitate, wash with cold ethanol, and dry.

-

Oxidative Cyclization: Suspend the dried N-acylhydrazone (5 mmol) in glacial acetic acid (30 mL). Add N-bromosuccinimide (NBS) (5.5 mmol) in portions while stirring. Stir the reaction mixture at room temperature for 3-5 hours. The choice of NBS is strategic; it acts as a mild and efficient oxidizing agent for this transformation.

-

Pour the reaction mixture into ice-cold water (150 mL). The solid product will precipitate out.

-

Filter the solid, wash thoroughly with water to remove acetic acid, and then with a dilute sodium thiosulfate solution to remove any unreacted bromine.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 1,3,4-oxadiazole derivative.

Synthesis of 1,3,4-Thiadiazole Derivatives

The sulfur analogue, 1,3,4-thiadiazole, is another cornerstone heterocycle with significant biological applications, including antimicrobial and anticonvulsant properties.[7][8] A highly effective method for their synthesis involves the acid-catalyzed cyclization of N-acylthiosemicarbazide intermediates, which are readily prepared from the core acetohydrazide.

Synthetic Rationale & Mechanism

The synthesis begins with the reaction between the acetohydrazide and an isothiocyanate, which forms the key N-acylthiosemicarbazide intermediate. This intermediate possesses all the necessary atoms for the target ring. In the presence of a strong acid and dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, an intramolecular cyclization occurs. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon highly electrophilic. The sulfur atom then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon, followed by dehydration to yield the aromatic 1,3,4-thiadiazole ring.[7][9][10]

Caption: General pathway for the synthesis of 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 2-((2-Bromo-4-chlorophenoxy)methyl)-5-(arylamino)-1,3,4-thiadiazoles

-

N-Acylthiosemicarbazide Formation: Reflux a mixture of this compound (10 mmol) and an appropriate aryl isothiocyanate (10 mmol) in absolute ethanol (50 mL) for 4-6 hours. Upon cooling, the thiosemicarbazide derivative typically precipitates. Filter the solid, wash with cold ethanol, and dry.

-

Cyclodehydration: Add the dried N-acylthiosemicarbazide (5 mmol) slowly and in portions to pre-chilled, concentrated sulfuric acid (10 mL) at 0 °C with constant stirring. The use of concentrated H₂SO₄ serves as both the catalyst and the dehydrating agent.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude thiadiazole.

-

Filter the solid, wash extensively with water until the washings are neutral, and then wash with a dilute sodium bicarbonate solution.

-

Dry the crude product and recrystallize from ethanol to afford the pure 1,3,4-thiadiazole.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are five-membered rings containing three nitrogen atoms and are integral to many antifungal and antimicrobial agents.[11][12] The synthetic pathway from this compound is analogous to that of thiadiazoles, proceeding through an N-acylthiosemicarbazide intermediate, but utilizes a base-catalyzed cyclization.

Synthetic Rationale & Mechanism

After forming the N-acylthiosemicarbazide as described previously, treatment with a base (e.g., NaOH or KOH) initiates the cyclization. The base deprotonates one of the amide/thioamide nitrogens, creating an anion. This anion then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a water molecule and tautomerization to form the stable 4-aryl-5-substituted-4H-1,2,4-triazole-3-thiol. The choice of a basic medium is critical as it promotes a different cyclization pathway than the acidic conditions used for thiadiazoles, leading selectively to the triazole ring.[13][14]

Caption: General pathway for the synthesis of pyrazoles.

Experimental Protocol: Synthesis of N-Acyl Pyrazole Derivatives

-

In a round-bottom flask, dissolve this compound (10 mmol) and a 1,3-diketone (e.g., acetylacetone, 10 mmol) in glacial acetic acid (40 mL). Acetic acid serves as both the solvent and the acid catalyst.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the mixture to room temperature and pour it into a beaker of ice water (200 mL).

-

The crude pyrazole derivative will precipitate. If an oil forms, it can often be induced to solidify by scratching the flask with a glass rod.

-

Filter the solid product, wash with copious amounts of water, followed by a wash with a cold, dilute sodium bicarbonate solution.

-

Dry the product and recrystallize from a suitable solvent like ethanol to obtain the purified pyrazole.

Summary of Synthesized Heterocyclic Systems

The versatility of this compound allows for the efficient synthesis of several key heterocyclic cores. The choice of reaction partner and conditions dictates the resulting scaffold.

| Heterocyclic Core | Key Reagents | Catalyst/Conditions |

| 1,3,4-Oxadiazole | Aromatic Aldehyde, Oxidizing Agent | Acid (cat.), then NBS/I₂ |

| 1,3,4-Thiadiazole | Aryl Isothiocyanate, Dehydrating Agent | H₂SO₄ or POCl₃ |

| 1,2,4-Triazole | Aryl Isothiocyanate | NaOH or KOH (Base) |

| Pyrazole | 1,3-Diketone | Glacial Acetic Acid |

References

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Retrieved February 23, 2026, from [Link]

-

Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved February 23, 2026, from [Link]

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett, 8, 867-882. Retrieved February 23, 2026, from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 1056-1095. MDPI. Retrieved February 23, 2026, from [Link]

-

ABDELRAZEK, F. M. (1991). ChemInform Abstract: Some Reactions with ω‐Bromoacetophenone: Synthesis of New Pyrazole, Pyrrole and Furan Derivatives. ChemInform, 22(9). Retrieved February 23, 2026, from [Link]

-

2-(2-bromo-4-chlorophenoxy)-N'-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide. (n.d.). Mol-Instincts. Retrieved February 23, 2026, from [Link]

-

Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1s). Retrieved February 23, 2026, from [Link]

-

Pharmaceutical Science Synthesis And in-Vitro Anti Bacterial Activity of 2-(2-Benzyl-4-Chlorophenoxy) Acetohydrazide As Triazole. (2016). Worldwidejournals.com. Retrieved February 23, 2026, from [Link]

-

Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. (2012). Journal of Chemical Sciences, 124(6), 1337-1345. Retrieved February 23, 2026, from [Link]

-

SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved February 23, 2026, from [Link]

-

Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. (2020). Indian Journal of Forensic Medicine & Toxicology, 14(4). Retrieved February 23, 2026, from [Link]

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica. Retrieved February 23, 2026, from [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). Organics, 6(3), 263-294. MDPI. Retrieved February 23, 2026, from [Link]

-

2-(4-Chlorophenoxy)acetohydrazide. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC - NIH. Retrieved February 23, 2026, from [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

-

A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica. Retrieved February 23, 2026, from [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). SBQ. Retrieved February 23, 2026, from [Link]

-

Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2. (2020). Molecules, 25(23), 5600. MDPI. Retrieved February 23, 2026, from [Link]

-

A convenient route for the synthesis of new thiadiazoles. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Tikrit Journal of Pure Science, 28(4), 110-120. Retrieved February 23, 2026, from [Link]

-

Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. (2023). Impactfactor. Retrieved February 23, 2026, from [Link]

-

2-(2-bromo-4-chlorophenoxy)acetic acid (C8H6BrClO3). (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]

-

The Reaction of Cyanoacetylhydrazine with -Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor. (2010). Semantic Scholar. Retrieved February 23, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(4-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. ijpsm.com [ijpsm.com]

- 6. Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2 [mdpi.com]

- 7. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 10. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 11. worldwidejournals.com [worldwidejournals.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. scispace.com [scispace.com]

Methodological & Application

Application Note: Synthesis of Schiff Bases Derived from 2-(2-Bromo-4-chlorophenoxy)acetohydrazide

Abstract & Introduction

This application note details the optimized synthetic protocols for generating Schiff bases (azomethines) utilizing the scaffold 2-(2-Bromo-4-chlorophenoxy)acetohydrazide .

The integration of halogenated phenoxy moieties with an azomethine linkage (

This guide provides a self-validating workflow, moving from the synthesis of the hydrazide precursor to the final Schiff base condensation, supported by mechanistic insights and characterization standards.

Chemical Framework & Rationale

The synthesis is designed around two primary phases:

-

Precursor Assembly: Construction of the hydrazide backbone via Williamson ether synthesis followed by hydrazinolysis.

-

Schiff Base Condensation: Acid-catalyzed nucleophilic addition-elimination between the hydrazide and an aromatic aldehyde.

Structural Causality

-

Halogenation (Br/Cl): The electron-withdrawing nature of the halogens at the ortho and para positions deactivates the aromatic ring against oxidative metabolism while increasing specific binding affinity to microbial protein targets.

-

Phenoxy Linker: The ether oxygen acts as a hydrogen bond acceptor, influencing the spatial orientation of the molecule in the active site.

-

Azomethine Linker: The

bond is the critical bioactive center. Its formation is reversible; therefore, water removal and pH control are vital for high yields.

Experimental Protocols

Protocol A: Synthesis of Precursor (Hydrazide)

Target: this compound

Step 1: Esterification (Williamson Ether Synthesis)

Reaction: 2-Bromo-4-chlorophenol + Ethyl chloroacetate

-

Reagents:

-

2-Bromo-4-chlorophenol (0.01 mol)

-

Ethyl chloroacetate (0.01 mol)

-

Anhydrous Potassium Carbonate (

) (0.015 mol) -

Solvent: Dry Acetone (50 mL)

-

-

Procedure:

-

Dissolve the phenol in dry acetone in a round-bottom flask.

-

Add anhydrous

and stir for 30 minutes at room temperature to generate the phenoxide ion (in situ). -

Add ethyl chloroacetate dropwise.

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Filter the hot solution to remove inorganic salts (

, excess -

Evaporate the solvent under reduced pressure.[1] The residue is the crude ester.

-

-

Validation: The appearance of a carbonyl stretch ester band at

in IR confirms the product.

Step 2: Hydrazinolysis

Reaction: Ethyl ester + Hydrazine Hydrate

-

Reagents:

-

Crude Ester from Step 1

-

Hydrazine Hydrate (99%, 0.02 mol) — Note: Use excess to prevent dimer formation.

-

Solvent: Absolute Ethanol (30 mL)

-

-

Procedure:

Protocol B: Synthesis of Schiff Bases (Target)

Reaction: Condensation of Hydrazide with Aromatic Aldehyde[2]

-

Reagents:

-

This compound (0.001 mol)

-

Substituted Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde) (0.001 mol)

-

Catalyst: Glacial Acetic Acid (2-3 drops)[2]

-

Solvent: Absolute Ethanol (20 mL)

-

-

Procedure:

-

Solubilization: Dissolve the hydrazide in hot ethanol.

-

Addition: Add the aromatic aldehyde to the solution.[2]

-

Catalysis: Add 2-3 drops of glacial acetic acid. Mechanism Note: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydrazide amine.

-

Reflux: Heat the mixture under reflux for 3–5 hours.

-

Monitoring: Check TLC every hour. The disappearance of the aldehyde spot indicates completion.

-

Isolation: Pour the reaction mixture into crushed ice or cool slowly to room temperature.

-

Purification: Filter the precipitate, wash with water (to remove acid traces) and cold ethanol. Recrystallize from ethanol/DMF mixture if necessary.

-

Visualization of Workflows

Pathway Diagram

The following diagram illustrates the stepwise synthesis from the raw phenol to the final Schiff base.

Figure 1: Synthetic pathway for the production of phenoxy-derived Schiff bases.

Mechanistic Logic (Acid Catalysis)

This diagram details the critical acid-catalyzed condensation mechanism utilized in Protocol B.

Figure 2: Mechanism of acid-catalyzed Schiff base formation.

Characterization & Data Analysis

To validate the synthesis, compare your spectral data against these standard ranges.

Table 1: Key IR Spectral Bands (KBr Pellet)

| Functional Group | Frequency Range ( | Diagnostic Value |

| NH Stretch | Presence of amide NH (remains from hydrazide).[1] | |

| C=O Stretch | Amide Carbonyl (strong intensity). | |

| C=N Stretch | Confirmation of Schiff Base formation. | |

| C-O-C Stretch | Ether linkage (confirms phenoxy integrity). | |

| C-Cl / C-Br | Halogen presence on aromatic ring. |

Table 2: NMR Expectations (DMSO- )

| Proton Environment | Chemical Shift ( | Multiplicity |

| Singlet (2H) | ||

| Aromatic Protons | Multiplet (pattern depends on aldehyde used) | |

| Singlet (1H) - Diagnostic Peak | ||

| Singlet (1H, |

Troubleshooting & Optimization

-

Low Yield in Step 1 (Esterification):

-

Cause: Incomplete deprotonation of phenol.

-

Fix: Ensure

is anhydrous and finely ground. Increase reflux time.

-

-

No Precipitation in Step 2 (Hydrazide):

-

Cause: Excess solvent holding the product.

-

Fix: Concentrate the ethanol solution to half volume before cooling.

-

-

Schiff Base Hydrolysis:

-

Cause: Too much water in the reaction or excessive acid concentration.

-

Fix: Use absolute ethanol.[2] Use glacial acetic acid sparingly (catalytic amounts only).

-

References

-

Synthesis and Biological Screening of Schiff Bases Derived From 2-Amino-4'-Bromo Benzophenone. International Journal of Creative Research Thoughts (IJCRT).[5] Available at: [Link]

-

Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. Available at: [Link][2][4][5][6][7][8][9][10][11]

-

Synthesis, Characterization, and Molecular Docking Studies of Fluoro and Chlorophenylhydrazine Schiff Bases. Journal of the Turkish Chemical Society Section A: Chemistry. Available at: [Link]

-

Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arpgweb.com [arpgweb.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijcrt.org [ijcrt.org]

- 6. Synthesis, Characterization, X-ray Crystallography, Acetyl Cholinesterase Inhibition and Antioxidant Activities of Some Novel Ketone Derivatives of Gallic Hydrazide-Derived Schiff Bases | MDPI [mdpi.com]

- 7. cibtech.org [cibtech.org]

- 8. scirp.org [scirp.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 11. Synthesis and structure of some new Schiff bases, derivatives of 2-((4-((R-benzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-yl)thio)acetohydrazides | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Application Notes and Protocols: Synthesis of 1,3,4-Oxadiazoles from 2-(2-Bromo-4-chlorophenoxy)acetohydrazide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the cyclization of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide into various 2,5-substituted 1,3,4-oxadiazole derivatives. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide details several robust synthetic protocols, explains the mechanistic rationale behind key experimental choices, and provides self-validating procedures including product characterization.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle valued for its favorable physicochemical properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities.[4][5] Its unique electronic and hydrogen bond-accepting capabilities allow for potent interactions with various biological targets. Consequently, compounds incorporating this moiety have demonstrated significant therapeutic potential across numerous disease areas.[2][6][7]

The starting material, this compound, provides a versatile platform for generating a library of novel oxadiazole derivatives. The bromo and chloro substituents on the phenyl ring offer sites for further functionalization, while the core structure serves as a key pharmacophore. This guide focuses on the critical cyclization step, transforming the linear acetohydrazide precursor into the valuable heterocyclic ring system.

Synthesis of the Precursor: this compound

The successful synthesis of the target oxadiazoles is contingent upon the purity of the starting acetohydrazide. The most common route involves the hydrazinolysis of the corresponding ester, ethyl 2-(2-bromo-4-chlorophenoxy)acetate.

Protocol 2.1: Synthesis of this compound

This protocol outlines the conversion of the parent ester to the required hydrazide. This reaction is a classical nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group.

Materials & Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purpose |

| Ethyl 2-(2-bromo-4-chlorophenoxy)acetate | 690260-90-3 | 293.55 | Starting Material |

| Hydrazine Hydrate (~99%) | 7803-57-8 | 50.06 | Nucleophile for hydrazinolysis |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Reaction Solvent |

Step-by-Step Procedure

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(2-bromo-4-chlorophenoxy)acetate (0.1 mol, 29.35 g) in absolute ethanol (150 mL).

-

To this solution, add hydrazine hydrate (0.15 mol, ~7.5 mL) dropwise with gentle stirring. Causality Note: An excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of diacylhydrazine byproducts.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting ester spot indicates reaction completion.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the resulting white crystalline solid by vacuum filtration and wash with a small amount of ice-cold ethanol.

-

Dry the product under vacuum to yield this compound.[8][9] The typical yield is >85%.

-

Validation: Confirm the structure and purity via melting point determination and spectroscopic analysis (¹H NMR, IR).

Synthetic Pathways for Cyclization to 1,3,4-Oxadiazoles

The transformation of this compound into a 1,3,4-oxadiazole can be achieved through several reliable methods. The choice of method dictates the nature of the substituent at the C5 position of the oxadiazole ring. Below is a workflow diagram illustrating the primary synthetic routes.

Caption: Synthetic routes from the hydrazide to various 1,3,4-oxadiazoles.

Method A: Cyclization with Carbon Disulfide

This method is a straightforward approach to synthesize 5-substituted-1,3,4-oxadiazole-2-thiols (or their tautomeric thione form). The reaction proceeds via the formation of a dithiocarbazate salt, which subsequently undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide.

-

Setup: In a 250 mL round-bottom flask, suspend this compound (0.01 mol) in 100 mL of absolute ethanol.

-

Reagent Addition: Add potassium hydroxide (0.015 mol) to the suspension and stir until it dissolves. Then, add carbon disulfide (0.015 mol, ~0.9 mL) dropwise over 10 minutes. Causality Note: The basic medium (KOH) is essential for deprotonating the hydrazide, enhancing its nucleophilicity to attack the electrophilic carbon of CS₂.[10]

-

Reaction: Reflux the mixture for 10-12 hours. The solution will typically turn yellow or orange.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in 100 mL of cold water and acidify with dilute hydrochloric acid (HCl) to pH ~2-3.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry.

-

Purification & Validation: Recrystallize the crude product from ethanol to obtain pure 5-((2-bromo-4-chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol.[10] Confirm the structure using IR (presence of C=S and N-H stretches), ¹H NMR, and Mass Spectrometry.

Method B: Cyclization via Acylhydrazone Intermediate

This two-step, one-pot method is highly versatile for creating a diverse library of 2,5-disubstituted 1,3,4-oxadiazoles. First, the acetohydrazide is condensed with an aldehyde to form an N-acylhydrazone. This intermediate is then subjected to oxidative cyclization to yield the final product.[11]

-

Hydrazone Formation: In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) and a selected aromatic aldehyde (e.g., benzaldehyde, 0.01 mol) in 50 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours. Monitor the formation of the acylhydrazone intermediate by TLC.

-

Oxidative Cyclization: After cooling the mixture slightly, add yellow mercuric oxide (HgO) (0.012 mol) and a catalytic amount of iodine (I₂). Causality Note: Iodine acts as the oxidizing agent that facilitates the cyclization of the acylhydrazone to the oxadiazole ring.[8] Other oxidants like Chloramine-T or I₂/K₂CO₃ can also be used for a more environmentally benign or transition-metal-free approach.[12][13]

-

Reflux the mixture for an additional 8-10 hours. The disappearance of the hydrazone and the formation of a new, less polar spot on TLC indicates product formation.

-

Work-up & Isolation: Cool the reaction mixture and filter to remove the inorganic solids. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purification & Validation: Purify the crude product by column chromatography on silica gel or by recrystallization. Characterize the final compound by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Method C: Dehydrative Cyclization with Carboxylic Acids

This method involves the direct condensation of the acetohydrazide with a carboxylic acid using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[11] This is an efficient way to synthesize unsymmetrically 2,5-disubstituted 1,3,4-oxadiazoles.

Caption: POCl₃-mediated cyclodehydration mechanism overview.

-

Setup: In a 100 mL round-bottom flask, create a homogenous mixture of this compound (0.01 mol) and a desired aromatic carboxylic acid (0.01 mol).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 mL) to the mixture in a fume hood. The reaction is often exothermic. Causality Note: POCl₃ serves a dual purpose: it acts as a solvent and as a powerful dehydrating agent that facilitates the intramolecular cyclization of the in-situ formed diacylhydrazine intermediate.[11]

-

Reaction: Gently reflux the mixture for 5-7 hours. The reaction progress can be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.

-

Purification & Validation: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone). Confirm the structure and purity of the final 2,5-disubstituted-1,3,4-oxadiazole using ¹H NMR, IR, and mass spectrometry.

Product Characterization

Validation of the final product is a critical step. The following table summarizes the expected spectroscopic data for the synthesized 1,3,4-oxadiazole derivatives.

Table of Expected Spectroscopic Data

| Technique | Core Structure Feature | Expected Observation |

| FT-IR (cm⁻¹) | C=N stretch (oxadiazole ring) | 1610-1680 |

| C-O-C stretch (oxadiazole ring) | 1020-1070 and 1240-1280 | |

| C=S stretch (for thione) | ~1150-1200 | |

| ¹H NMR (δ ppm) | -O-CH₂- (methylene bridge) | Singlet at ~5.2-5.5 ppm |

| Aromatic protons (phenoxy) | Multiplets in the range of 6.8-8.0 ppm | |

| Aromatic protons (5-subst.) | Multiplets in the range of 7.0-8.5 ppm | |

| ¹³C NMR (δ ppm) | C2 and C5 (oxadiazole ring) | ~160-168 ppm |

| Mass Spec. | Molecular Ion Peak | [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target compound. The isotopic pattern for one bromine and one chlorine atom should be clearly visible. |

Conclusion

The protocols detailed in this guide provide robust and versatile methods for the cyclization of this compound into medicinally relevant 1,3,4-oxadiazole derivatives. By selecting the appropriate cyclizing agent—carbon disulfide, an aldehyde/oxidant system, or a carboxylic acid/dehydrating agent—researchers can readily synthesize a variety of compounds, including 2-thiols and diverse 2,5-disubstituted analogs. The provided explanations for the causality behind procedural steps, along with clear validation checkpoints, ensure that these protocols are both reproducible and reliable for applications in drug discovery and development.

References

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). Hindawi. [Link]

-

A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2020). Royal Society of Chemistry. [Link]

-

I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. (2013). ACS Publications. [Link]

-

Synthesis of 1,3,4‐oxadiazole from the reaction of hydrazine with aldehyde. (2023). ResearchGate. [Link]

-

Synthesis and Screening of New[1][5][12]Oxadiazole,[1][11][12]Triazole, and[1][11][12]Triazolo[4,3-b][1][11][12]triazine Derivatives as Potential Cytotoxic Agents. (2021). ACS Omega. [Link]

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Product Class 8: 1,3,4-Oxadiazoles. (n.d.). Science of Synthesis. [Link]

-

A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. (n.d.). Revue Roumaine de Chimie. [Link]

-

Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014). ResearchGate. [Link]

-

Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent. (2014). Research and Reviews in Pharmacy and Pharmaceutical Sciences. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Asian Journal of Research in Chemistry. [Link]

-

Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (n.d.). Journal of Cell Science & Therapy. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. (2023). Taylor & Francis Online. [Link]

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). Molecules. [Link]

-

Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (n.d.). Journal of Applicable Chemistry. [Link]

-

2-(4-Chlorophenoxy)acetohydrazide. (2009). Acta Crystallographica Section E. [Link]

-

2-(2-bromo-4-chlorophenoxy)acetic acid (C8H6BrClO3). (n.d.). PubChemLite. [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. longdom.org [longdom.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. jchemrev.com [jchemrev.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(4-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. isca.me [isca.me]

Strategic Solvent Selection for the Synthesis of Halogenated Acetohydrazides

Executive Summary

Halogenated acetohydrazides (e.g., 2-chloroacetohydrazide, 2-bromoacetohydrazide) are critical "linchpin" intermediates in the synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles and 1,2,4-triazoles. While the reaction between a halogenated ester and hydrazine hydrate appears deceptively simple, the choice of solvent dictates the yield, purity, and scalability of the process.

This guide moves beyond basic recipe following to provide a mechanistic rationale for solvent selection. We prioritize Absolute Ethanol (EtOH) as the superior medium due to its unique ability to drive product precipitation, minimize side reactions (dimerization), and align with Green Chemistry principles (Sanofi/GSK guides).

The Solvent Matrix: Mechanistic & Process Considerations

The synthesis relies on a Nucleophilic Acyl Substitution . The solvent must balance three competing factors:

-

Solubility Differential: It must dissolve the starting ester and hydrazine but precipitate the hydrazide product to drive equilibrium and simplify isolation.

-

Thermal Management: The reaction is exothermic.[1] The solvent must act as a heat sink to prevent thermal runaway, which favors the formation of the unwanted symmetrical dihydrazide impurity.

-

Chemo-selectivity: It must not react with the alkyl halide moiety (e.g., via

) or the ester (transesterification that impedes kinetics).

Comparative Solvent Performance Data

| Solvent | Solvation Power (Reactants) | Product Isolation Method | Greenness Score (1-10) | Risk Profile |

| Ethanol (Abs.) | High | Spontaneous Crystallization | 9 (Recommended) | Low toxicity; easy recovery. |

| Methanol | High | Crystallization (often requires cooling) | 7 (Problematic) | Higher toxicity; risk of methyl ester transesterification. |

| Water | Moderate (Emulsion) | Extraction required (often) | 10 | Hydrolysis risk; poor solubility of halo-esters. |

| THF | High | Evaporation required | 5 (Hazardous) | Peroxide risk; difficult to remove traces; product remains soluble. |

| DCM | High | Evaporation required | 2 (Banned/Restricted) | High toxicity; environmental hazard. |

Analyst Note: While water is the "greenest" solvent, it is operationally poor for this specific synthesis due to the immiscibility of ethyl chloroacetate/bromoacetate, leading to biphasic systems that require vigorous stirring and often result in competitive hydrolysis of the ester bond.

Visualizing the Chemistry

Figure 1: Reaction Mechanism & Impurity Pathways

The following diagram illustrates the desired pathway versus the critical "Dimerization" side reaction that occurs if solvent volume or temperature is mismanaged.

Caption: Mechanistic flow showing the primary pathway to the hydrazide and the secondary thermal pathway leading to the symmetrical dimer impurity.

Optimized Experimental Protocol

Target Compound: 2-Chloroacetohydrazide Scale: 0.1 mol (Representative) Solvent: Absolute Ethanol

Reagents

-

Ethyl chloroacetate: 12.25 g (0.1 mol)

-

Hydrazine hydrate (80% or 99%): 7.5 g (~0.15 mol) — Note: 1.5 equivalents are used to suppress dimerization.

-

Absolute Ethanol: 100 mL

Step-by-Step Methodology

-

Preparation of Ester Solution:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve 12.25 g of ethyl chloroacetate in 80 mL of absolute ethanol.

-

Critical Control: Cool the solution to 0–5°C using an ice-salt bath. Why? Low temperature reduces the kinetic energy available for the nucleophilic attack on the alkyl halide (side reaction) and prevents immediate exotherms.

-

-

Controlled Addition:

-

Mix the hydrazine hydrate (1.5 eq) with the remaining 20 mL of ethanol.

-

Add the hydrazine solution dropwise over 30 minutes.

-

Observation: The temperature should not exceed 10°C during addition.

-

-

Reaction Phase:

-

Once addition is complete, allow the mixture to stir at 0°C for another 30 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 3–4 hours.

-

Monitoring: Check completion via TLC (System: 10% MeOH in DCM). The ester spot (

) should disappear, and a lower

-

-

Workup & Isolation (The Solvent Advantage):

-

Cool the reaction mixture back to 0°C for 1 hour.

-

Crystallization: The 2-chloroacetohydrazide will precipitate as fine white needles or plates.

-

Filtration: Filter the solid under vacuum.

-

Wash: Wash the filter cake with 2 x 10 mL of cold absolute ethanol. This removes unreacted hydrazine and traces of the soluble ethyl ester.

-

-

Drying:

-

Dry the solid in a vacuum desiccator over

or under vacuum at 30°C. -

Expected Yield: 85–92%.

-

Melting Point: 118–120°C (Lit.[2] val).

-

Troubleshooting & Optimization Logic

Figure 2: Solvent Selection Decision Tree

Use this logic flow to adapt the protocol for different halogenated esters.

Caption: Decision matrix for selecting the optimal reaction medium based on substrate solubility and sustainability goals.

Common Issues & Solutions

| Issue | Root Cause | Corrective Action |

| No Precipitation | Product is too soluble in RT ethanol. | 1. Concentrate the solution by 50% via rotary evaporation.2. Add a non-polar anti-solvent (e.g., Diethyl Ether or Hexane) dropwise until cloudy. |

| Low Yield / Oily Product | Formation of dimer or hydrolysis. | 1. Ensure temperature was kept <10°C during addition.2. Verify Hydrazine Hydrate quality (ensure it hasn't degraded).[3] |

| Yellow Coloration | Oxidation of hydrazine or trace iodine (if iodo-ester used). | Recrystallize from hot ethanol. Add a pinch of activated charcoal during the hot phase. |

Safety & Stability (E-E-A-T)

-

Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle in a fume hood. It is also a reducing agent; avoid contact with oxidizing materials.

-

Halogenated Esters: Potent lachrymators (tear gas agents). Wear goggles and handle in a well-ventilated area.

-

Waste Disposal: The filtrate contains excess hydrazine. Quench with dilute bleach (sodium hypochlorite) slowly in an ice bath before disposal to neutralize hydrazine.

References

-

Organic Syntheses Procedure: Fieser, L. F., & Jacobsen, R. P. (1941).[1] Hydrazine Hydrate and Chloroacetohydrazide. Org. Synth. Coll. Vol. 1, 529.

-

Green Solvent Guides: Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chem., 13, 854-862.

-

Sanofi Solvent Selection: Prat, D., et al. (2013). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Org. Process Res. Dev., 17(12), 1517–1525.

- Reaction Mechanism: Smith, P. A. S. (2001). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings. (Contextualizing Nucleophilic Acyl Substitution).

Sources

Preparation of 1,2,4-triazoles starting from 2-(2-Bromo-4-chlorophenoxy)acetohydrazide

Executive Summary

This application note details the robust synthetic protocols for converting 2-(2-Bromo-4-chlorophenoxy)acetohydrazide (Structure 1 ) into functionalized 1,2,4-triazole scaffolds. These heterocycles are critical pharmacophores in medicinal chemistry, particularly for antifungal (e.g., fluconazole analogs) and antimicrobial discovery.

We present two distinct, high-fidelity pathways:

-

The Isothiocyanate Route: Yields 4-substituted-1,2,4-triazole-3-thiones via a thiosemicarbazide intermediate.

-

The Carbon Disulfide Route: Yields 4-amino-1,2,4-triazole-3-thiols via a potassium dithiocarbazinate intermediate.

Both protocols are designed for scalability, minimizing chromatographic purification in favor of crystallization-based isolation.

Strategic Rationale & Mechanism

The 2-bromo-4-chlorophenoxy moiety provides a lipophilic, metabolically stable anchor (blocking the para-position), while the triazole ring serves as a hydrogen-bond acceptor/donor bioisostere for amide bonds.

-

Causality in Design: We utilize basic cyclization conditions (NaOH or

) rather than acidic cyclization. Acidic conditions with this specific phenoxy ether linkage can sometimes lead to ether cleavage or competitive oxadiazole formation. Basic conditions favor the thermodynamic triazole product. -

Self-Validating Logic: The protocols rely on distinct solubility changes. The intermediates (thiosemicarbazides/salts) are often soluble in hot ethanol but precipitate upon cooling or acidification, providing a visual "checkpoint" for reaction progress.

Reaction Workflow & Logic

The following diagram illustrates the divergent pathways from the parent hydrazide.

Caption: Divergent synthetic pathways for 1,2,4-triazole derivatives from the common hydrazide precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Phenyl-1,2,4-triazole-3-thione Derivative

Targeting lipophilic, non-basic triazoles.

Reagents:

-

This compound (1.0 eq)

-

Phenyl isothiocyanate (1.1 eq)

-

Ethanol (Absolute)[1]

-

Sodium Hydroxide (4N aqueous solution)

-

Hydrochloric acid (10%)[1]

Step-by-Step Methodology:

-

Formation of Thiosemicarbazide Intermediate:

-

Dissolve 2.80 g (10 mmol) of the hydrazide in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Add 1.49 g (11 mmol) of phenyl isothiocyanate dropwise with stirring.

-

Checkpoint: The mixture may warm slightly. Reflux for 2–4 hours.[2] Monitor by TLC (System: Hexane:Ethyl Acetate 1:1). The disappearance of the hydrazide spot indicates completion.

-

Cool the mixture to room temperature. The thiosemicarbazide usually precipitates as a solid. Filter, wash with cold ethanol, and dry.

-

-

Cyclization to Triazole:

-

Suspend the isolated thiosemicarbazide in 20 mL of 4N NaOH solution.

-

Reflux the mixture for 4 hours. The solid will initially dissolve, indicating salt formation, followed by the reaction progression.

-

Critical Step: Cool the solution to 0–5°C in an ice bath.

-

Acidify carefully with 10% HCl to pH 4–5. The triazole-thione will precipitate as a crude solid.

-

Filter and recrystallize from ethanol/water (8:2) to obtain pure crystals.[3]

-

Protocol B: Synthesis of 4-Amino-1,2,4-triazole-3-thiol Derivative

Targeting hydrophilic, functionalizable amino-triazoles.

Reagents:

-

This compound (1.0 eq)

-

Carbon Disulfide (

) (1.5 eq) -

Potassium Hydroxide (KOH) (1.5 eq)

-

Hydrazine Hydrate (99%) (2.0 eq)

Step-by-Step Methodology:

-

Formation of Potassium Dithiocarbazinate:

-

Dissolve KOH (0.84 g, 15 mmol) in 20 mL absolute ethanol.

-

Add the hydrazide (2.80 g, 10 mmol) and cool the solution to 0–5°C in an ice bath.

-

Add

(0.9 mL, 15 mmol) dropwise. -

Stir at room temperature for 12 hours. A solid precipitate (potassium salt) separates out.

-

Checkpoint: Dilute with 20 mL diethyl ether to fully precipitate the salt. Filter and wash with ether. Use immediately (hygroscopic).

-

-

Cyclization with Hydrazine:

-

Dissolve the potassium salt in 10 mL water (or 50% hydrazine hydrate solution directly if water solubility is poor).

-

Add hydrazine hydrate (1.0 mL, ~20 mmol).

-

Reflux for 3–5 hours. Evolution of

gas (rotten egg smell) confirms the cyclization—use a fume hood and scrubber . -

Cool and acidify with conc. HCl to pH 3.[9]

-

The white/off-white solid (4-amino-triazole) precipitates. Filter, wash with water, and recrystallize from ethanol.[1][8]

-

Analytical Validation & Expected Data

Use the following table to validate your product structure.

| Feature | Protocol A (Phenyl-Thione) | Protocol B (Amino-Thiol) | Validation Logic |

| IR: C=O (Amide) | Absent | Absent | Confirms cyclization (loss of hydrazide C=O). |

| IR: S-H / C=S | C=S stretch ~1320-1350 cm⁻¹ | S-H stretch ~2550-2600 cm⁻¹ | Tautomeric forms (Thione vs Thiol). |

| IR: NH | Single peak ~3100-3200 cm⁻¹ | Doublet ~3300-3400 cm⁻¹ ( | Distinguishes N-Ph from N-NH2. |

| 1H NMR: | Singlet, ~5.2 ppm | Singlet, ~5.0 ppm | Confirms integrity of phenoxy linker. |

| 1H NMR: Triazole NH | Broad singlet, >13.0 ppm | Broad singlet, ~13.5 ppm | Characteristic of triazole-thiol tautomers. |

| 1H NMR: | N/A | Broad singlet, ~5.5-6.0 ppm | Specific to Protocol B product. |

Troubleshooting & Optimization

-

Problem: Low yield in Protocol A (Cyclization).

-

Problem: Sticky gum instead of solid in Protocol B.

-

Safety Note: Protocol B generates Hydrogen Sulfide (

). A bleach trap (sodium hypochlorite) connected to the condenser outlet is mandatory to neutralize the gas.

References

-

Al-Abdullah, E. S. (2011). Synthesis and anticancer activity of some novel 1,2,4-triazole derivatives. Molecules, 16(12), 9998-10012. Retrieved from [Link]

-

Organic Syntheses. (1941). p-Bromoacetophenone (General Friedel-Crafts/CS2 methodologies). Org. Synth. Coll. Vol. 1, 109. Retrieved from [Link]

-

Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7). Retrieved from [Link]

- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.

Sources